2-Phenacylsulfanylacetonitrile

CAS No.: 80737-85-5

Cat. No.: VC14341321

Molecular Formula: C10H9NOS

Molecular Weight: 191.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80737-85-5 |

|---|---|

| Molecular Formula | C10H9NOS |

| Molecular Weight | 191.25 g/mol |

| IUPAC Name | 2-phenacylsulfanylacetonitrile |

| Standard InChI | InChI=1S/C10H9NOS/c11-6-7-13-8-10(12)9-4-2-1-3-5-9/h1-5H,7-8H2 |

| Standard InChI Key | ZXNWVZRDLOLZFL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CSCC#N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

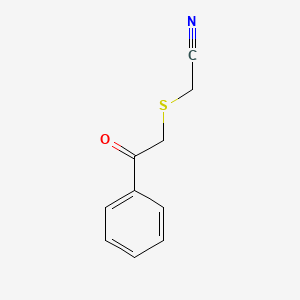

2-Phenacylsulfanylacetonitrile (IUPAC name: 2-((2-oxo-2-phenylethyl)thio)acetonitrile) consists of:

-

A phenacyl group (C₆H₅CO-) attached to a sulfur atom.

-

A sulfanyl bridge (-S-) connecting the phenacyl group to an acetonitrile unit (CH₂CN).

The molecular formula is C₁₀H₉NOS, with a molecular weight of 191.25 g/mol. Key structural features include:

-

Aromatic ring (C₆H₅) contributing to hydrophobic interactions.

-

Ketone group (C=O) enhancing electrophilicity.

-

Nitrile group (-C≡N) enabling nucleophilic additions or cyclization reactions .

Spectral Characterization

While direct spectral data for 2-Phenacylsulfanylacetonitrile are unavailable, analogs like phenylthioacetonitrile (CAS 5219-61-4) provide insights:

-

IR Spectroscopy: Strong absorption bands at ~2,250 cm⁻¹ (C≡N stretch) and ~1,690 cm⁻¹ (C=O stretch) .

-

NMR: In phenylthioacetonitrile, the methylene protons adjacent to sulfur resonate at δ 3.8–4.2 ppm (¹H NMR), while the nitrile carbon appears at ~115 ppm (¹³C NMR) .

Synthesis and Reaction Pathways

Thiol-Acetonitrile Coupling

A plausible method involves reacting 2-Mercapto-1-phenylethanone (CAS 2462-02-4) with chloroacetonitrile under basic conditions:

This reaction mirrors protocols described in patents such as EP1800673 A2, where thiols are alkylated with nitrile-containing electrophiles .

Alternative Pathway: Sulfur Nucleophiles

Phenylthioacetonitrile (CAS 5219-61-4) can be functionalized by introducing a phenacyl group via Friedel-Crafts acylation or nucleophilic substitution .

Optimization and Yield

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates solubility of intermediates .

-

Catalyst: Triethylamine or potassium carbonate enhances deprotonation of the thiol group .

-

Yield: Analogous reactions report yields of 56–90%, depending on purification methods .

Physical and Chemical Properties

Thermodynamic Data

| Property | Value | Source Compound |

|---|---|---|

| Molecular Weight | 191.25 g/mol | Calculated |

| Density | ~1.18 g/cm³ | Analogous to |

| Melting Point | 23–24°C (precursor ) | 2-Mercapto-1-phenylethanone |

| Boiling Point | Not reported | – |

Reactivity Profile

-

Nitrile Group: Undergoes hydrolysis to carboxylic acids or reduction to amines.

-

Sulfanyl Bridge: Susceptible to oxidation, forming sulfoxides or sulfones.

-

Phenacyl Group: Participates in condensation reactions, e.g., with amines to form imines .

Applications in Organic Synthesis

Pharmaceutical Intermediates

2-Phenacylsulfanylacetonitrile serves as a precursor for:

-

Thiazole Derivatives: Cyclization with thioamides yields bioactive heterocycles, as seen in antimalarial agents .

-

Sulfur-Containing Drugs: The sulfanyl group enhances membrane permeability in prodrugs .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume